molecular formula C16H14N4O2S2 B2422192 N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251549-80-0

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No. B2422192
CAS RN: 1251549-80-0
M. Wt: 358.43
InChI Key: RVJPIITZFXTZLL-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide, also known as FTY720P, is a synthetic compound that belongs to the sphingosine-1-phosphate (S1P) receptor modulator family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological conditions.

Scientific Research Applications

Synthetic Chemistry and Material Science

Compounds with similar structures have been explored for their potential as insensitive energetic materials . These materials are designed to have less sensitivity to physical stimuli while maintaining or improving performance characteristics compared to traditional energetic materials. They are crucial for safer handling and operation in military and industrial applications. The study on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlights the synthesis, characterization, and evaluation of such compounds, emphasizing their moderate thermal stabilities and insensitivity towards impact and friction, which are indicative of their potential as safer energetic materials (Yu et al., 2017).

Pharmacology and Medicinal Chemistry

Antimicrobial and Antifungal Applications

Thiazole and furan derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities . For instance, the synthesis of tetrahydropyrimidine–isatin hybrids revealed their potential as antimicrobial agents. This indicates the broader applicability of thiazole and furan compounds in developing new treatments against various microbial infections (Akhaja & Raval, 2012).

Anticancer and Cytotoxic Activities

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their cytotoxic and anticancer activities . These compounds exhibit selective cytotoxic effects against tumor cell lines, suggesting their potential in cancer therapy. The structural variations and physicochemical properties significantly influence their biological activity, offering insights into the design of more effective anticancer agents (Dawbaa et al., 2021).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-10-7-20-11(8-24-16(20)17-10)4-5-14(21)19-15-18-12(9-23-15)13-3-2-6-22-13/h2-3,6-9H,4-5H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPIITZFXTZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

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